![molecular formula C21H25N5O6 B14793266 N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deazatetrahydrofolic acid (DATHF) is a synthetic analog of tetrahydrofolic acid, a form of folate. Folate is a vital B-vitamin that plays a crucial role in DNA synthesis, repair, and methylation. DATHF is particularly significant in scientific research due to its unique structure and biological activity, making it a valuable tool in studying folate metabolism and related biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-deazatetrahydrofolic acid typically involves multiple steps starting from commercially available p-substituted methyl compounds. The process includes the formation of intermediate compounds through various chemical reactions such as reduction, cyclization, and functional group transformations. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of 5-deazatetrahydrofolic acid follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. Quality control measures are implemented to ensure the consistency and purity of the compound, which is essential for its use in research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Deazatetrahydrofolic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms under specific conditions.
Reduction: Reduction of functional groups to form different derivatives.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
5-Deazatetrahydrofolic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study folate metabolism and related biochemical pathways.
Biology: Investigated for its role in cellular processes such as DNA synthesis and repair.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in nucleotide biosynthesis.
Industry: Utilized in the development of new drugs and diagnostic tools.
Wirkmechanismus
5-Deazatetrahydrofolic acid exerts its effects by inhibiting enzymes involved in folate metabolism, such as glycinamide ribonucleotide transformylase. This inhibition disrupts the synthesis of purine nucleotides, leading to reduced cellular proliferation and induction of differentiation in certain cell types, such as leukemia cells. The compound’s molecular targets and pathways are critical for understanding its biological activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofolic acid: The natural form of folate, essential for various cellular processes.
Methotrexate: A folate analog used as a chemotherapeutic agent.
5,10-Dideazatetrahydrofolic acid: Another synthetic analog with similar biological activity.
Uniqueness
5-Deazatetrahydrofolic acid is unique due to its specific structure, which allows it to inhibit certain enzymes more effectively than other folate analogs. This makes it a valuable tool in research and a potential candidate for therapeutic development.
Eigenschaften
Molekularformel |
C21H25N5O6 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-[[4-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,14-15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30) |
InChI-Schlüssel |
ZIXNNHANGXIXPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN=C2C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


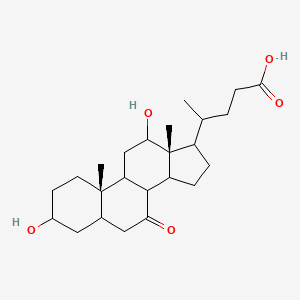
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
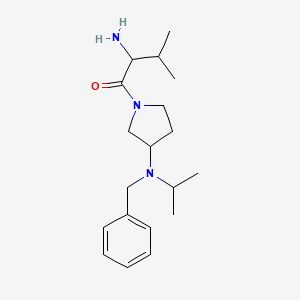
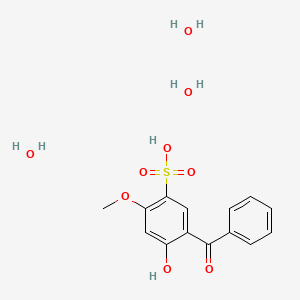
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
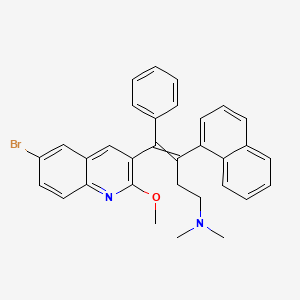
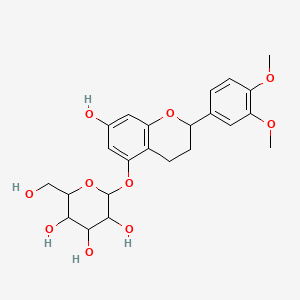


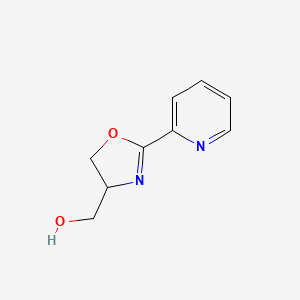
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
